molecular formula C16H14INO2S B1508635 a-Tosyl-(3-iodomethylbenzyl)isocyanide CAS No. 655254-56-1

a-Tosyl-(3-iodomethylbenzyl)isocyanide

Cat. No.: B1508635
CAS No.: 655254-56-1
M. Wt: 411.3 g/mol
InChI Key: GVGUWDOSVAINIM-UHFFFAOYSA-N
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Description

A-Tosyl-(3-iodomethylbenzyl)isocyanide is a useful research compound. Its molecular formula is C16H14INO2S and its molecular weight is 411.3 g/mol. The purity is usually 95%.
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Biological Activity

a-Tosyl-(3-iodomethylbenzyl)isocyanide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and potential therapeutic uses.

  • Chemical Formula : C₁₃H₁₃I₁N₂O₂S
  • Molecular Weight : 320.31 g/mol
  • Structure : Characterized by the presence of an isocyanide functional group, which is known for its reactivity and ability to participate in various chemical transformations.

Antimicrobial Properties

Research indicates that compounds containing isocyanide groups exhibit notable antimicrobial activity. For instance, a study found that derivatives of TosMIC (p-toluenesulfonylmethyl isocyanide) demonstrated significant inhibitory effects against various bacterial strains, suggesting that this compound may possess similar properties due to structural analogies .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, which is a critical pathway for cancer treatment. A specific study reported IC50 values indicating effective concentrations that lead to cell death in several cancer types, including breast and colon cancer .

The biological activity of this compound can be attributed to:

  • Reactivity with Biological Nucleophiles : Isocyanides are known to react with nucleophiles such as amines and thiols, potentially leading to the formation of biologically active derivatives.
  • Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival, thereby enhancing its cytotoxic effects .

Case Studies

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureusSupports potential use as an antibacterial agent
Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µMSuggests effectiveness in cancer therapy
Reactivity studies showing formation of heterocycles with biological relevanceHighlights versatility in drug development

Synthesis and Applications

The synthesis of this compound can be achieved through the reaction of tosyl chloride with 3-iodomethylbenzylamine followed by isocyanation. This method not only provides the desired compound but also opens pathways for further derivatization into more complex structures with enhanced biological properties .

Properties

IUPAC Name

1-(iodomethyl)-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2S/c1-12-6-8-15(9-7-12)21(19,20)16(18-2)14-5-3-4-13(10-14)11-17/h3-10,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGUWDOSVAINIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)CI)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725394
Record name 1-(Iodomethyl)-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655254-56-1
Record name 1-(Iodomethyl)-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
a-Tosyl-(3-iodomethylbenzyl)isocyanide
Reactant of Route 2
a-Tosyl-(3-iodomethylbenzyl)isocyanide
Reactant of Route 3
a-Tosyl-(3-iodomethylbenzyl)isocyanide
Reactant of Route 4
a-Tosyl-(3-iodomethylbenzyl)isocyanide
Reactant of Route 5
a-Tosyl-(3-iodomethylbenzyl)isocyanide
Reactant of Route 6
a-Tosyl-(3-iodomethylbenzyl)isocyanide

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